(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide
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Overview
Description
(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide: is an organic compound that features a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino moiety.
Scientific Research Applications
Chemistry: In chemistry, (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of various diseases.
Industry: In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)butanamide
- (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentanamide
- (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)hexanamide
Uniqueness: (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide is unique due to its specific structural features, such as the length of the carbon chain and the position of the amino group. These features influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different chain lengths or functional groups.
Biological Activity
The compound (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide , with CAS number 1844173-26-7 , is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C6H10N4OS with a molecular weight of 186.23 g/mol . The structural characteristics of this compound contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C₆H₁₀N₄OS |
Molecular Weight | 186.23 g/mol |
CAS Number | 1844173-26-7 |
Chemical Structure | Structure |
Antimicrobial Activity
Research has shown that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth.
- In vitro studies indicate that compounds with the thiadiazole moiety demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, one study reported an inhibition zone of 16–18 mm against Streptococcus pyogenes at a concentration of 31.25 μg/mL .
- Another study highlighted that derivatives containing the 1,3,4-thiadiazole structure showed promising antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 32–42 μg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies:
- A review on thiadiazole derivatives noted their significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . The mechanism is thought to involve the inhibition of pro-inflammatory cytokines.
Anticancer Properties
Emerging research suggests that thiadiazole derivatives may possess anticancer properties:
- Compounds in this class have been shown to induce apoptosis in cancer cells through various pathways. For example, some studies have indicated that these compounds can inhibit cell proliferation in human cancer cell lines .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiadiazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings demonstrated that modifications at the thiadiazole ring could enhance potency.
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that this compound could inhibit the expression of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. This inhibition correlates with reduced levels of inflammatory mediators in cellular assays.
Properties
Molecular Formula |
C6H10N4OS |
---|---|
Molecular Weight |
186.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-methylthiadiazol-5-yl)propanamide |
InChI |
InChI=1S/C6H10N4OS/c1-3-6(12-10-9-3)4(7)2-5(8)11/h4H,2,7H2,1H3,(H2,8,11)/t4-/m0/s1 |
InChI Key |
TVFCPFJSENWNIH-BYPYZUCNSA-N |
Isomeric SMILES |
CC1=C(SN=N1)[C@H](CC(=O)N)N |
Canonical SMILES |
CC1=C(SN=N1)C(CC(=O)N)N |
Origin of Product |
United States |
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